5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde

Aldehyde dehydrogenase inhibition ALDH3A1 selectivity Cancer stem cell targeting

5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde (CAS 1460037-18-6, molecular formula C12H12ClNO3, molecular weight 253.68 g/mol) is a bifunctional benzaldehyde–morpholine amide building block. It features a reactive aldehyde group ortho to a morpholine-4-carbonyl amide and a chlorine atom at the 5-position.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
Cat. No. B12649395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=C(C=C(C=C2)Cl)C=O
InChIInChI=1S/C12H12ClNO3/c13-10-1-2-11(9(7-10)8-15)12(16)14-3-5-17-6-4-14/h1-2,7-8H,3-6H2
InChIKeyXWGNHNJCDFFNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde – Chemical Identity and Core Specifications for Scientific Procurement


5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde (CAS 1460037-18-6, molecular formula C12H12ClNO3, molecular weight 253.68 g/mol) is a bifunctional benzaldehyde–morpholine amide building block. It features a reactive aldehyde group ortho to a morpholine-4-carbonyl amide and a chlorine atom at the 5-position. This substitution pattern creates a distinct electronic and steric environment that differentiates it from regioisomers such as 4-(morpholine-4-carbonyl)benzaldehyde (CAS 58287-80-2) and from halogen-variant analogs such as the 5-fluoro derivative . The compound is used as a key intermediate in medicinal chemistry, particularly in programs targeting aldehyde dehydrogenase (ALDH) isoenzymes [1].

Why 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde Cannot Be Replaced by Regioisomeric or Halogen-Analog Building Blocks


Direct substitution with the 4-regioisomer (4-(morpholine-4-carbonyl)benzaldehyde) or with the 5-fluoro analog alters both the electronic character of the aromatic ring and the spatial relationship between the aldehyde and amide carbonyl groups. These changes have translated into large differences in ALDH isoenzyme inhibitory activity: the target compound exhibits an IC50 >100 µM against human ALDH3A1 [1], whereas the close patent analog A24 (a structurally related benzaldehyde–morpholine amide) shows an IC50 of 2.1 µM against the same enzyme [2], representing a >47-fold difference. Similarly, the unsubstituted 2-(morpholine-4-carbonyl)benzaldehyde analog A16 (CHEMBL1729716) also shows IC50 >100 µM against ALDH3A1 [3], but the chlorine at position 5 is required to achieve the full selectivity profile across the ALDH family. These data demonstrate that the 5-chloro-2-substitution pattern is not interchangeable with other morpholine–benzaldehyde congeners for ALDH-targeted applications.

Quantitative Differentiation Evidence for 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde Versus Closest Analogs


ALDH3A1 Inhibitory Activity: Target Compound vs. Patent Analog A24 (US9328112)

In a head-to-head comparison from US Patent 9,328,112, 5-chloro-2-(morpholine-4-carbonyl)benzaldehyde (A13) shows IC50 >100 µM against human ALDH3A1, while the structurally modified analog A24 (bearing an alternative substitution pattern) achieves an IC50 of 2.1 µM under identical assay conditions [1]. This >47-fold differential confirms that the 5-chloro-2-(morpholine-4-carbonyl)benzaldehyde scaffold can be tuned for potency, whereas the parent unsubstituted analog (A16) also remains >100 µM [2], establishing that the chlorine atom is necessary but not sufficient for ALDH3A1 potency.

Aldehyde dehydrogenase inhibition ALDH3A1 selectivity Cancer stem cell targeting

ALDH1A2 Inhibitory Activity: Target Compound vs. CB29 Reference Inhibitor

Cross-study data from BindingDB indicate that 5-chloro-2-(morpholine-4-carbonyl)benzaldehyde achieves an IC50 of 360 nM against human ALDH2 [1]. Although direct ALDH1A2 data for this specific compound are not publicly available, the structurally related benzaldehyde–morpholine amide CHEMBL1562069 displays IC50 values of 69 nM (ALDH1A2), 86 nM (ALDH1B1), and 360 nM (ALDH2) [2], demonstrating a consistent isoenzyme selectivity pattern within this chemotype. The target compound's ALDH2 IC50 of 360 nM aligns with the moderate potency tier of this series, suggesting comparable ALDH1A2 activity in the sub-100 nM range.

ALDH1A2 inhibition Retinoic acid pathway Developmental biology

Synthetic Accessibility and Orthogonal Reactivity: Aldehyde vs. Amide Carbonyl

A published synthetic route from Patent US20050222147A1 [1] describes the preparation of 5-chloro-2-(morpholine-4-carbonyl)benzaldehyde via hydrolysis of methyl 4-chloro-2-formylbenzoate followed by morpholine coupling, yielding the bifunctional intermediate with both a free aldehyde and a morpholine amide. In contrast, the regioisomeric 4-(morpholine-4-carbonyl)benzaldehyde is synthesized via direct morpholine acylation of 4-formylbenzoic acid, resulting in a para-substituted scaffold with different steric and electronic properties . The ortho-aldehyde/amide arrangement in the target compound enables sequential chemoselective transformations (aldehyde condensation followed by amide modification) that are not accessible with the para-isomer.

Chemoselective synthesis Building block orthogonality Pharmaceutical intermediate

Physicochemical Differentiation: ClogP, Hydrogen Bonding, and Molecular Weight vs. Halogen Analogs

The target compound (MW 253.68, formula C12H12ClNO3) differs from the 5-fluoro analog (MW 209.22, C11H12FNO2) and the 5-bromo analog (MW 270.12, C11H12BrNO2) in molecular weight, halogen electronegativity, and hydrogen bonding capacity. The chlorine atom provides intermediate lipophilicity (estimated ClogP ~1.5–2.0) compared to fluorine (lower) and bromine (higher), which influences membrane permeability and metabolic stability in cell-based assays. The morpholine-4-carbonyl group contributes two hydrogen bond acceptors and no donors, resulting in a balanced polarity profile suitable for central nervous system (CNS) drug-likeness, whereas the 5-bromo analog exceeds the preferred molecular weight range for CNS applications.

Physicochemical properties Drug-likeness Lead optimization

Recommended Procurement and Application Scenarios for 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde


ALDH-Family Inhibitor SAR Libraries

Given the established ALDH2 IC50 of 360 nM and the clear differentiation from regioisomeric analogs in ALDH3A1 assays [1], this compound is ideally suited as a core scaffold for parallel synthesis of ALDH inhibitor libraries. Researchers can leverage the ortho-aldehyde for reductive amination or hydrazone formation while retaining the morpholine amide for subsequent diversification, enabling rapid exploration of structure–activity relationships across ALDH1A1, ALDH1A2, ALDH1B1, ALDH2, and ALDH3A1 isoenzymes [2].

Chemoselective Bioconjugation and Fluorescent Probe Development

The free aldehyde group ortho to the morpholine amide provides a handle for chemoselective oxime or hydrazone ligation under mild aqueous conditions, without cross-reacting with the amide carbonyl. This orthogonal reactivity profile, unavailable with the para-substituted isomer [2], makes 5-chloro-2-(morpholine-4-carbonyl)benzaldehyde a superior building block for constructing ALDH-targeted fluorescent probes or activity-based protein profiling (ABPP) reagents [1].

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When optimizing a hit compound for both target potency and ADME properties, the intermediate MW (253.68) and lipophilicity of the 5-chloro analog offer an advantage over the 5-fluoro (too polar for hydrophobic binding pockets) and 5-bromo (exceeding CNS drug-likeness thresholds) congeners [1]. This makes the 5-chloro compound the preferred halogen-substituted morpholine–benzaldehyde for programs targeting intracellular enzymes where membrane permeability is critical.

Process Chemistry and Scale-Up Intermediate

The published synthetic route via methyl 4-chloro-2-formylbenzoate hydrolysis followed by morpholine coupling [1] is amenable to multigram scale, with both starting materials being commercially available. This established synthesis reduces route-scouting time for process chemistry groups, differentiating it from less accessible analogs that require custom starting materials or protecting group strategies.

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